1-Ethyl-2-phenylbenzene
Overview
Description
1-Ethyl-2-phenylbenzene, also known as 2-phenylethylbenzene, is an organic compound with the molecular formula C14H14. It is a derivative of benzene, where an ethyl group and a phenyl group are attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenylbenzene can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of an ethyl cation, which then attacks the benzene ring to form the desired product.
Suzuki-Miyaura Coupling: This method involves the coupling of a phenylboronic acid with an ethyl halide in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and simplicity. The reaction is carried out in a continuous flow reactor to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-phenylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form benzoic acid derivatives.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can reduce the aromatic ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group to the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: Benzoic acid derivatives
Reduction: Cyclohexane derivatives
Substitution: Nitrobenzene, halobenzene, and sulfonated benzene derivatives
Scientific Research Applications
1-Ethyl-2-phenylbenzene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: It is used in the study of biological membranes and as a model compound for understanding the behavior of aromatic hydrocarbons in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with aromatic hydrocarbon structures.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-phenylbenzene involves its interaction with molecular targets through π-π interactions and hydrophobic interactions. These interactions can influence the compound’s behavior in chemical reactions and its binding affinity to biological molecules. The pathways involved include the activation of aromatic ring systems and the formation of reactive intermediates that can participate in further chemical transformations.
Comparison with Similar Compounds
1-Ethyl-2-phenylbenzene can be compared with other similar compounds such as:
Toluene (methylbenzene): Toluene has a methyl group attached to the benzene ring, making it less bulky than this compound. It is widely used as a solvent and in the production of chemicals.
Ethylbenzene: Ethylbenzene has an ethyl group attached to the benzene ring, similar to this compound, but lacks the additional phenyl group. It is primarily used in the production of styrene.
Cumene (isopropylbenzene): Cumene has an isopropyl group attached to the benzene ring, making it more branched than this compound. It is used in the production of phenol and acetone.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a phenyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-2-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYHUARHITGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068234 | |
Record name | 2-Ethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1812-51-7, 40529-66-6 | |
Record name | 1,1'-Biphenyl, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040529666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylbiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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